molecular formula C20H19N3O2 B1580438 3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione CAS No. 82597-82-8

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

Cat. No. B1580438
CAS RN: 82597-82-8
M. Wt: 333.4 g/mol
InChI Key: CUVKAUWOMPJEMI-UHFFFAOYSA-N
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Description

“3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione” is a chemical compound with the molecular formula C20H19N3O2 . It has a molecular weight of 333.39 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19N3O2/c24-19-17 (10-13-6-2-1-3-7-13)22-20 (25)18 (23-19)11-14-12-21-16-9-5-4-8-15 (14)16/h1-9,12,17-18,21H,10-11H2, (H,22,25) (H,23,24)/t17-,18+/m0/s1 .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 333.39 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Synthesis and Biological Activity

Diketopiperazine Derivatives from Marine-Derived Actinomycete
This study isolated five new diketopiperazine derivatives from the marine-derived actinomycete Streptomyces sp. FXJ7.328, among which compound 3 showed modest antiviral activity against the influenza A (H1N1) virus (Wang et al., 2013).

Luminescent Properties and Photo-induced Electron Transfer
Novel piperazine-substituted naphthalimide model compounds were synthesized and evaluated, showing that fluorescence quantum yields vary with pH value, indicating potential applications as pH probes (Gan et al., 2003).

Dieckmann Cyclization for Piperazine-2,5-diones
Piperazine-2,5-diones were synthesized through Dieckmann cyclization, showcasing a method for creating these compounds starting from substructures with terminal methylene adjacent to nitrogen (Aboussafy & Clive, 2012).

Antiproliferative and Differentiation Effects
Piperazine derivatives were evaluated for their ability to inhibit K-562 cell line proliferation and induce erythroid differentiation, with certain compounds showing significant activity (Saab et al., 2013).

Chemical Synthesis and Characterization

Synthesis of Piperazine-2,6-Diones
This research focused on synthesizing piperazine-2,6-diones, highlighting their antitumor activity and providing a methodology for obtaining derivatives from α-amino acid methyl ester hydrochlorides (Mancilla et al., 2002).

One-Pot Synthesis of Polysubstituted 3-Amino-2-oxo-2,7-dihydro-1H-azepines
This study describes a synthesis method for seven-membered heterocyclic derivatives with a 3-aminoazepan-2-one backbone, showing different reactivity based on the protecting groups used (Liao et al., 2014).

Future Directions

While specific future directions for “3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione” are not mentioned, similar compounds have been studied for their bioactive properties, suggesting potential areas of future research .

properties

IUPAC Name

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c24-19-17(10-13-6-2-1-3-7-13)22-20(25)18(23-19)11-14-12-21-16-9-5-4-8-15(14)16/h1-9,12,17-18,21H,10-11H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVKAUWOMPJEMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002808
Record name 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

CAS RN

82597-82-8
Record name 2,5-Piperazinedione, 3-(1H-indol-3-ylmethyl)-6-(phenylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082597828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Benzyl-6-[(1H-indol-3-yl)methyl]-3,6-dihydropyrazine-2,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002808
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
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3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
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3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
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3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione
Reactant of Route 5
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Reactant of Route 6
3-benzyl-6-(1H-indol-3-ylmethyl)piperazine-2,5-dione

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